molecular formula C8H9NO3 B11769959 Methyl 5-hydroxy-6-methylnicotinate CAS No. 37531-16-1

Methyl 5-hydroxy-6-methylnicotinate

Cat. No.: B11769959
CAS No.: 37531-16-1
M. Wt: 167.16 g/mol
InChI Key: HUNUSCGHLLVBEH-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-6-methylnicotinate: is a chemical compound with the molecular formula C8H9NO3. It is a derivative of nicotinic acid and is known for its various applications in scientific research and industry. This compound is characterized by the presence of a methyl ester group and a hydroxyl group attached to the nicotinic acid ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-hydroxy-6-methylnicotinate can be synthesized through several methods. One common method involves the esterification of 5-hydroxy-6-methylnicotinic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxy-6-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-hydroxy-6-methylnicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme activities and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-6-methylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and the regulation of gene expression. The hydroxyl and ester groups play a crucial role in its binding to target proteins and receptors .

Comparison with Similar Compounds

    Methyl nicotinate: Similar structure but lacks the hydroxyl group.

    Ethyl nicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.

    5-Hydroxy-6-methylnicotinic acid: Similar structure but without the ester group

Uniqueness: Methyl 5-hydroxy-6-methylnicotinate is unique due to the presence of both the hydroxyl and methyl ester groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential therapeutic applications compared to its analogs .

Properties

CAS No.

37531-16-1

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

methyl 5-hydroxy-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H9NO3/c1-5-7(10)3-6(4-9-5)8(11)12-2/h3-4,10H,1-2H3

InChI Key

HUNUSCGHLLVBEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)OC)O

Origin of Product

United States

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